An In-depth Technical Guide to the Physicochemical Properties of (4-Chloroquinazolin-6-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-Chloroquinazolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4-Chloroquinazolin-6-yl)methanol is a heterocyclic organic compound featuring a quinazoline core, a privileged scaffold in medicinal chemistry. The strategic placement of a chloro group at the 4-position and a hydroxymethyl group at the 6-position imparts specific physicochemical characteristics that are critical for its potential applications in drug discovery and materials science. The 4-chloro substituent serves as a key reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 6-hydroxymethyl group can influence solubility and provide a site for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-chloroquinazolin-6-yl)methanol, detailed protocols for its experimental characterization, and insights into its chemical reactivity and potential applications.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The physicochemical properties of substituted quinazolines, such as their solubility and lipophilicity, are pivotal in determining their pharmacokinetic and pharmacodynamic profiles.[1] The subject of this guide, (4-Chloroquinazolin-6-yl)methanol, is a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its 4-chloro position.[3][4]
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting and interpreting its chemical behavior.
Caption: Generalized synthetic workflow for (4-Chloroquinazolin-6-yl)methanol.
Reactivity Insights:
The key to the synthetic utility of (4-Chloroquinazolin-6-yl)methanol lies in the reactivity of the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr). [3][4]This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a library of 4-substituted-6-(hydroxymethyl)quinazoline derivatives. This reactivity is central to its use as a building block in drug discovery programs targeting kinases and other enzymes. [5]
Caption: Reactivity of the 4-chloro position towards nucleophilic aromatic substitution.
Experimental Protocols for Physicochemical Characterization
Trustworthiness: The following protocols are based on well-established methodologies and are designed to be self-validating through appropriate controls and data analysis.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of (4-Chloroquinazolin-6-yl)methanol to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
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The use of an excess of the solid compound is crucial to ensure that equilibrium is reached and a saturated solution is formed.
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Equilibration:
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is achieved.
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The constant temperature is critical as solubility is temperature-dependent.
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Phase Separation:
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Allow the suspension to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
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Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification:
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
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Quantify the concentration of (4-Chloroquinazolin-6-yl)methanol in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation:
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Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
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Determination of the Partition Coefficient (logP) by the Shake-Flask Method
This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).
Step-by-Step Methodology:
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Pre-saturation of Solvents:
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Mix equal volumes of 1-octanol and purified water (or a relevant buffer) in a separatory funnel.
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Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, which is critical for accurate results.
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Preparation of the Test Solution:
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Dissolve a known amount of (4-Chloroquinazolin-6-yl)methanol in the pre-saturated 1-octanol. The initial concentration should be low enough to avoid saturation in either phase.
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Partitioning:
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Add a known volume of the pre-saturated aqueous phase to the octanol solution in a sealed container.
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Agitate the mixture at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be established (typically several hours).
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Phase Separation:
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Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
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Quantification:
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Carefully sample an aliquot from both the 1-octanol and the aqueous phases.
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Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
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Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase:
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P = [Concentration]octanol / [Concentration]aqueous
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The logP is then calculated as the base-10 logarithm of P:
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logP = log₁₀(P)
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Potential Applications in Drug Discovery
The (4-Chloroquinazolin-6-yl)methanol scaffold is of significant interest to medicinal chemists. The reactive 4-chloro group provides a versatile point for the introduction of various side chains, which can be tailored to interact with specific biological targets. [3][4]The 6-hydroxymethyl group can be used to improve pharmacokinetic properties or as an additional point for derivatization. This compound is a valuable starting material for the synthesis of libraries of quinazoline derivatives for screening against a range of therapeutic targets, particularly protein kinases.
Conclusion
(4-Chloroquinazolin-6-yl)methanol is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a detailed overview of its known characteristics, predicted properties, and key reactive features. The outlined experimental protocols provide a robust framework for researchers to determine its critical physicochemical parameters, which will undoubtedly aid in the rational design of novel quinazoline-based molecules with desired biological activities.
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